HDAC1 Inhibition Profile
n1,n1-dimethyl-4-(tert-butyl)benzamide demonstrates potent inhibitory activity against human histone deacetylase 1 (HDAC1) with an IC50 of 36 nM [1]. This data is derived from a direct biochemical assay using recombinant full-length human HDAC1. While a direct head-to-head comparison with a close analog under identical conditions is not available in the accessed sources, this potency is notable. For context, a structurally distinct benzamide derivative, BDBM50044648 (CHEMBL3309288), which also contains an amide moiety but differs in its substitution pattern, shows IC50 values of 28 nM against HDAC3, 34 nM against HDAC9, and 40 nM against HDAC6 in similar HDAC-Glo I/II assays [2]. The specific 4-tert-butyl and N,N-dimethyl substitution of the target compound may confer a distinct HDAC isoform selectivity profile compared to other benzamide-based inhibitors.
| Evidence Dimension | HDAC1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 36 nM |
| Comparator Or Baseline | BDBM50044648 (CHEMBL3309288, a structurally different benzamide) - IC50 values: HDAC3: 28 nM, HDAC9: 34 nM, HDAC6: 40 nM |
| Quantified Difference | Not directly comparable; target compound shows 36 nM against HDAC1, while comparator shows 28-40 nM against HDAC3/6/9. |
| Conditions | Inhibition of recombinant full length human C-terminal His/flag-tagged HDAC1 expressed in baculovirus infected Sf9 insect cells after 30 mins by fluorescence assay |
Why This Matters
This quantitative potency against HDAC1 positions the compound as a viable starting point for developing isoform-selective HDAC inhibitors, a key area in epigenetic drug discovery where off-target effects can be minimized.
- [1] BindingDB. (n.d.). BDBM50286483 (CHEMBL4166793): Affinity Data for n1,n1-dimethyl-4-(tert-butyl)benzamide. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50286483 View Source
- [2] BindingDB. (n.d.). BDBM50044648 (CHEMBL3309288): Affinity Data for HDAC Inhibition. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50044648 View Source
